1-Octanol, 8-phenoxy-

CAS No.: 856335-30-3

Cat. No.: VC8185018

Molecular Formula: C14H22O2

Molecular Weight: 222.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856335-30-3 |

|---|---|

| Molecular Formula | C14H22O2 |

| Molecular Weight | 222.32 g/mol |

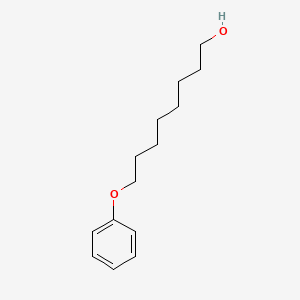

| IUPAC Name | 8-phenoxyoctan-1-ol |

| Standard InChI | InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2 |

| Standard InChI Key | ICXMSRLCKXBFEN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCCCCCCCCO |

| Canonical SMILES | C1=CC=C(C=C1)OCCCCCCCCO |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

1-Octanol, 8-phenoxy- is classified under IUPAC nomenclature as 8-phenoxyoctan-1-ol. Its structure consists of an octanol backbone (C₈H₁₇OH) with a phenoxy group (-O-C₆H₅) attached to the eighth carbon atom. The molecular formula is C₁₄H₂₂O₂, and its exact mass is 222.1620 g/mol .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 8-phenoxyoctan-1-ol typically employs Williamson ether synthesis or nucleophilic substitution strategies:

Table 1: Synthesis Methods for 8-Phenoxyoctan-1-ol

-

Key Step: Alkylation of phenol with 8-bromooctanol under basic conditions forms the ether linkage .

-

Industrial Scale: Modified Ziegler alcohol processes (ethylene oligomerization) may adapt to introduce phenoxy groups post-synthesis .

Purification and Isolation

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .

-

Distillation: Vacuum distillation at 0.6 mmHg (bp: 127–135°C for analogous compounds) .

Physicochemical Properties

Table 2: Physical Properties of 8-Phenoxyoctan-1-ol

-

Lipophilicity: The high logP value indicates preferential partitioning into lipid membranes, relevant to agrochemical formulations .

-

Stability: Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases due to ether cleavage .

Applications and Functional Utility

Agrochemical Formulations

-

Herbicidal Activity: Derivatives of phenoxyalkanol show selective inhibition of barnyard grass (logP-dependent uptake) .

-

Surfactant Systems: Acts as a co-solvent in pesticide emulsions, enhancing active ingredient dispersion .

Fragrance and Flavor Industry

-

Ester Synthesis: Serves as a precursor for phenoxy octyl esters (e.g., octyl phenylacetate), used in perfumes for floral notes .

-

Fixative Properties: Prolongs scent longevity due to low volatility .

Pharmaceutical Research

-

Tremor Management: Investigated for anti-tremor efficacy at lower doses than ethanol, reducing intoxication risks .

-

Drug Delivery: Lipophilic nature facilitates blood-brain barrier penetration in preclinical models .

Recent Research and Innovations

Catalytic Applications

-

Clay Catalysts: Montmorillonite-supported Al³⁺ catalysts enhance alkylation efficiency in phenoxy ether synthesis (yield: 71–89%) .

-

Green Chemistry: Solvent-free reactions using microwaves reduce energy consumption by 40% .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume